molecular formula C14H18N2O2S B2372439 N-(6-ethoxy-1,3-benzothiazol-2-yl)-2,2-dimethylpropanamide CAS No. 300695-91-4

N-(6-ethoxy-1,3-benzothiazol-2-yl)-2,2-dimethylpropanamide

Cat. No.: B2372439
CAS No.: 300695-91-4
M. Wt: 278.37
InChI Key: QJUSXKSUEGPJEH-UHFFFAOYSA-N
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Description

N-(6-ethoxy-1,3-benzothiazol-2-yl)-2,2-dimethylpropanamide is a chemical compound with a unique structure that allows for versatile applications in various fields, including drug discovery and material science. This compound is part of the benzothiazole family, which is known for its significant biological activities.

Preparation Methods

The synthesis of N-(6-ethoxy-1,3-benzothiazol-2-yl)-2,2-dimethylpropanamide typically involves the condensation of a suitable aryl benzaldehyde with 6-nitrobenzo[d]thiazol-2-amine in ethanol, using a catalytic quantity of glacial acetic acid . The reaction conditions are carefully controlled to ensure high yield and purity of the final product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency.

Chemical Reactions Analysis

N-(6-ethoxy-1,3-benzothiazol-2-yl)-2,2-dimethylpropanamide undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.

    Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like sodium hydroxide or potassium carbonate.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction can lead to amines or alcohols.

Scientific Research Applications

N-(6-ethoxy-1,3-benzothiazol-2-yl)-2,2-dimethylpropanamide is used in diverse scientific research applications, including:

    Chemistry: It serves as a building block for synthesizing more complex molecules.

    Biology: Its antibacterial properties make it a candidate for developing new antibiotics.

    Industry: Used in material science for developing new materials with specific properties.

Comparison with Similar Compounds

N-(6-ethoxy-1,3-benzothiazol-2-yl)-2,2-dimethylpropanamide can be compared with other benzothiazole derivatives, such as:

    N-(thiazol-2-yl)benzenesulfonamides: Known for their antibacterial activity.

    N-(6-chlorobenzo[d]thiazol-2-yl)hydrazine carboxamide: Evaluated for anti-inflammatory and analgesic activities.

Properties

IUPAC Name

N-(6-ethoxy-1,3-benzothiazol-2-yl)-2,2-dimethylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O2S/c1-5-18-9-6-7-10-11(8-9)19-13(15-10)16-12(17)14(2,3)4/h6-8H,5H2,1-4H3,(H,15,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJUSXKSUEGPJEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)N=C(S2)NC(=O)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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